![molecular formula C10H13BrO2 B1382742 2-(4-Bromo-2-methoxyphenyl)propan-2-ol CAS No. 1467060-94-1](/img/structure/B1382742.png)
2-(4-Bromo-2-methoxyphenyl)propan-2-ol
Overview
Description
2-(4-Bromo-2-methoxyphenyl)propan-2-ol is a chemical compound with the molecular formula C10H13BrO2 and a molecular weight of 245.12 .
Synthesis Analysis
The synthesis of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol involves the reaction of 5-bromo-2-iodoanisole with acetone in the presence of n-BuLi in tetrahydrofuran at -78° C . The reaction mixture is stirred at -78° C for 2 hours .Molecular Structure Analysis
The InChI code for 2-(4-Bromo-2-methoxyphenyl)propan-2-ol is 1S/C10H13BrO2/c1-10(2,12)8-5-4-7(11)6-9(8)13-3/h4-6,12H,1-3H3 . The InChI key is SOKDOQGEPNGAQY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol include a molecular weight of 245.11 . More specific properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Organic Synthesis Intermediate
2-(4-Bromo-2-methoxyphenyl)propan-2-ol: serves as a valuable intermediate in organic synthesis. Its molecular structure allows for various chemical reactions, making it a versatile building block for creating complex organic compounds .
Pharmaceutical Research
This compound is used in pharmaceutical research as a precursor for the synthesis of various drugs. Its bromo and methoxy groups are particularly useful in medicinal chemistry for the development of new therapeutic agents .
Agrochemical Production
In the field of agrochemistry, 2-(4-Bromo-2-methoxyphenyl)propan-2-ol is utilized to create compounds that can act as pesticides or herbicides, contributing to the protection of crops from pests and diseases .
Material Science
Researchers in material science may explore the use of this compound in the development of new materials with potential applications in electronics, coatings, and other advanced materials .
Catalyst Development
The compound’s structure allows it to be used in the development of catalysts that can speed up chemical reactions without being consumed, which is crucial in industrial chemical processes .
Analytical Chemistry
2-(4-Bromo-2-methoxyphenyl)propan-2-ol: can be used as a standard or reference compound in analytical methods such as chromatography or spectroscopy to identify or quantify other substances .
Cancer Metabolism Studies
It has been observed as a metabolite in cancer metabolism, indicating its potential use in studying metabolic pathways involved in cancer development and progression .
Dye Manufacturing
Due to its chemical properties, this compound is also an important intermediate in the synthesis of dyes, contributing to the production of colorants for various industrial applications .
properties
IUPAC Name |
2-(4-bromo-2-methoxyphenyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,12)8-5-4-7(11)6-9(8)13-3/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKDOQGEPNGAQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)Br)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-methoxyphenyl)propan-2-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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